4-Hydroxydinaphtho[2,1-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxydinaphtho[2,1-d] is a complex organic compound that belongs to the class of dioxaphosphepine derivatives. It is characterized by its unique structure, which includes two naphthalene rings fused with a dioxaphosphepine moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxydinaphtho[2,1-d] typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-binaphthalene-2,2’-diol.
Methylation: The starting material undergoes methylation to form 2,2’-dimethoxy-1,1’-binaphthalene.
Ortho-Lithiation: The dimethoxy derivative is subjected to double ortho-lithiation in the presence of tetramethylethylenediamine (TMEDA) and triisopropyl borate.
Cross-Coupling: The resulting diboronic acid undergoes palladium-mediated cross-coupling with aryl bromides.
Demethylation: The final step involves demethylation using pyridine hydrochloride to yield this compound].
Industrial Production Methods
Industrial production methods for this compound] are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxydinaphtho[2,1-d] undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-Hydroxydinaphtho[2,1-d] has several scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis and other organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an α-glucosidase inhibitor.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxydinaphtho[2,1-d] involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates and thereby lowering blood glucose levels. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Binaphthalene-2,2’-diyl hydrogen phosphate
- 3,3’-Bis(9-phenanthryl)-1,1’-binaphthalene-2,2’-diyl hydrogen phosphate
- 3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthalene-2,2’-diyl hydrogen phosphate
Uniqueness
4-Hydroxydinaphtho[2,1-d] is unique due to its specific dioxaphosphepine structure, which imparts distinct chemical and biological properties. Its ability to act as a catalyst in asymmetric synthesis and its potential therapeutic applications set it apart from similar compounds .
Properties
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol;13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31BrN2O2.C20H13O4P/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3;21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h4-17,20-21,30,36H,18-19H2,1-3H3;1-12H,(H,21,22)/t30-,32-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCIIBNNUJBDP-UNCJQMLCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44BrN2O6P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916329-20-9 |
Source
|
Record name | (1R,2S) 6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-(1-naphthyl)-beta-phenyl-3-quinolineethanol, compd. with (11bR)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.